1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperidine
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Overview
Description
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperidine is a chemical compound characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl group attached to a benzene ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperidine typically involves the sulfonylation of 5-bromo-2,4-dimethylbenzene followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and sulfonyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bromine atom and piperidine ring may also contribute to the compound’s reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethylbenzenesulfonyl fluoride
- 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-imidazole
- 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole
Uniqueness
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H20BrNO2S |
---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-8-11(2)14(9-13(10)15)19(17,18)16-7-5-4-6-12(16)3/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
XOGPRSLCPOVVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Origin of Product |
United States |
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